molecular formula C6H5FN2O2 B2914167 Methyl 6-fluoropyridazine-3-carboxylate CAS No. 65202-57-5

Methyl 6-fluoropyridazine-3-carboxylate

Cat. No.: B2914167
CAS No.: 65202-57-5
M. Wt: 156.116
InChI Key: IJAIKYPTIWDOOA-UHFFFAOYSA-N
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Description

Methyl 6-fluoropyridazine-3-carboxylate is a fluorinated pyridazine derivative with the molecular formula C6H5FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoropyridazine-3-carboxylate typically involves the fluorination of pyridazine derivatives. One common method includes the reaction of 6-fluoronicotinic acid with methanol in the presence of (trimethylsilyl)diazomethane . The reaction is carried out at room temperature, resulting in the formation of the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Methyl 6-fluoropyridazine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 6-fluoropyridine-3-carboxylate
  • Methyl 6-chloropyridazine-3-carboxylate
  • Methyl 6-bromopyridazine-3-carboxylate

Comparison: Methyl 6-fluoropyridazine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated counterparts, the fluorinated compound often exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 6-fluoropyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIKYPTIWDOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-57-5
Record name methyl 6-fluoropyridazine-3-carboxylate
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